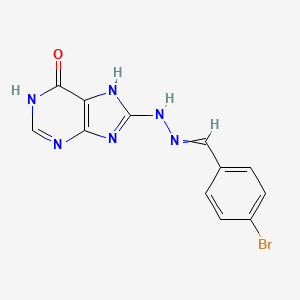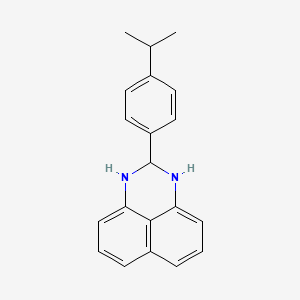
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine, also known as IPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. IPP is a member of the perimidine family of compounds, which are characterized by their fused six-membered and five-membered ring structures. IPP has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is not fully understood, but several studies have suggested that it may interact with specific receptors or enzymes in cells. For example, one study found that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine binds to the receptor tyrosine kinase Axl, which is involved in cell proliferation and survival. Other studies have suggested that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine may inhibit the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to exhibit a range of interesting biochemical and physiological effects. For example, several studies have reported that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has anti-inflammatory properties, which may make it useful for treating inflammatory diseases. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has also been shown to have anti-tumor activity in some cancer cell lines, although further research is needed to fully understand its potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of using 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in lab experiments is its high selectivity for certain proteins and receptors. This makes it a useful tool for studying specific cellular processes. However, one limitation of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine. One area of interest is the development of new synthetic methods for producing 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine and related compounds. Another area of research could involve the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a tool for studying protein-protein interactions in living cells. Finally, there may be potential applications for 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in the development of new therapies for inflammatory diseases and cancer.
合成方法
The synthesis of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been described in several research articles. One common method involves the reaction of 4-isopropylbenzaldehyde with 1,3-cyclohexanedione in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to yield pure 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine.
科学研究应用
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been investigated for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a fluorescent probe for studying protein-protein interactions. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to bind selectively to certain proteins, and its fluorescence properties make it a useful tool for monitoring protein-protein interactions in real-time.
属性
IUPAC Name |
2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13(2)14-9-11-16(12-10-14)20-21-17-7-3-5-15-6-4-8-18(22-20)19(15)17/h3-13,20-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILVOBHJIPKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)
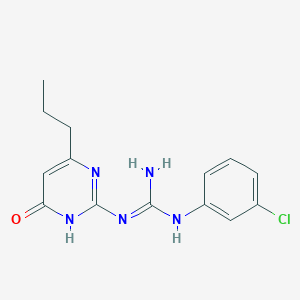
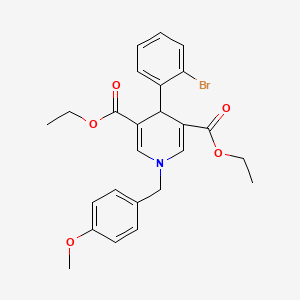
![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
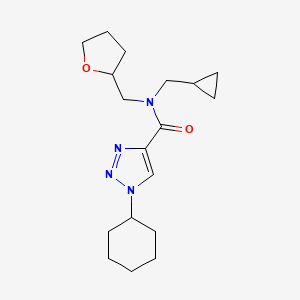
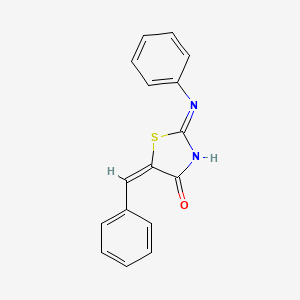
![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
